molecular formula C18H22FN3O3 B5126570 N-[3-(4-fluorophenyl)propyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide

N-[3-(4-fluorophenyl)propyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide

Cat. No. B5126570
M. Wt: 347.4 g/mol
InChI Key: XDRPZIYODJHJEW-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)propyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide, commonly known as F13714, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. F13714 belongs to the class of isoxazolecarboxamide compounds and has shown promising results in preclinical studies for the treatment of various neurological disorders.

Mechanism of Action

F13714 acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). Activation of mGluR4 has been shown to reduce glutamate release and inhibit the activity of dopaminergic neurons, which play a key role in the pathophysiology of neurological disorders. F13714 has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuronal survival and plasticity.
Biochemical and Physiological Effects:
F13714 has been shown to reduce neuroinflammation by inhibiting the activation of microglia and astrocytes. F13714 also enhances synaptic plasticity and improves cognitive function in animal models. In addition, F13714 has been shown to reduce pain sensitivity and inhibit drug-seeking behavior in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

F13714 has several advantages for lab experiments, including its high potency and selectivity for mGluR4. However, F13714 has low solubility in water, which can make it difficult to administer in vivo. In addition, F13714 has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

Should also explore the potential of F13714 for the treatment of other neurological disorders such as epilepsy and traumatic brain injury. Finally, research should focus on developing more soluble analogs of F13714 that can be administered more easily in vivo.
Conclusion:
F13714 is a novel compound that has shown promising results in preclinical studies for the treatment of various neurological disorders. Its mechanism of action involves the positive allosteric modulation of mGluR4 and activation of the ERK pathway. F13714 has several advantages for lab experiments, but its low solubility in water and lack of human clinical trials are limitations. Future research should focus on determining the safety and efficacy of F13714 in human clinical trials and exploring its potential for the treatment of other neurological disorders.

Synthesis Methods

The synthesis of F13714 involves the reaction of 4-fluorophenylpropanoic acid with thionyl chloride to form 4-fluorophenylacetyl chloride. This intermediate is then reacted with 3-aminopropylmorpholine to form N-[3-(4-fluorophenyl)propyl]-4-morpholinylacetamide. The final step involves the isoxazole ring formation by reacting the intermediate with hydroxylamine hydrochloride in the presence of sodium acetate to form F13714.

Scientific Research Applications

F13714 has shown promising results in preclinical studies for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In animal models, F13714 has been shown to improve cognitive function, reduce neuroinflammation, and protect against neurodegeneration. F13714 has also shown potential for the treatment of drug addiction and pain management.

properties

IUPAC Name

N-[3-(4-fluorophenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c19-15-5-3-14(4-6-15)2-1-7-20-18(23)17-12-16(25-21-17)13-22-8-10-24-11-9-22/h3-6,12H,1-2,7-11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRPZIYODJHJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=NO2)C(=O)NCCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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